MitoTracker Deep Red FM

Description

BenchChem offers high-quality MitoTracker Deep Red FM suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MitoTracker Deep Red FM including the price, delivery time, and more detailed information at info@benchchem.com.

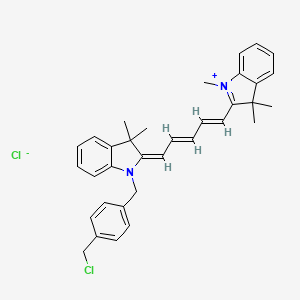

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H36Cl2N2 |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

(2E)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |

InChI |

InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

IRSFLEQGOMAAPU-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MitoTracker™ Deep Red FM: Mechanism, Application, and Data Interpretation

This guide provides a comprehensive technical overview of MitoTracker™ Deep Red FM, a vital tool for researchers, scientists, and drug development professionals investigating mitochondrial biology. We will move beyond standard protocols to explore the core mechanism of action, the rationale behind experimental design, and the nuances of data interpretation, ensuring a robust and reliable application of this powerful fluorescent probe.

Introduction: The Critical Role of Mitochondrial Staining

Mitochondria are central hubs of cellular metabolism, bioenergetics, and signaling. Their functional state is a key indicator of cellular health, and mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Fluorescent probes that selectively label these organelles are indispensable for visualizing mitochondrial morphology, tracking their dynamics, and assessing their functional integrity in living cells.

The MitoTracker™ family of dyes are cell-permeant probes designed for this purpose. They passively diffuse across the plasma membrane and, through various mechanisms, accumulate within the mitochondria of live cells.[2] This guide focuses specifically on MitoTracker™ Deep Red FM, a carbocyanine-based dye prized for its far-red spectral properties and its utility in multiplexing and fixation protocols.[3]

MitoTracker™ Deep Red FM: Core Mechanism of Action

The efficacy of MitoTracker™ Deep Red FM hinges on a two-stage mechanism: initial accumulation driven by mitochondrial membrane potential (ΔΨm) and subsequent covalent retention.

Stage 1: Potential-Dependent Accumulation

The inner mitochondrial membrane maintains a significant electrochemical gradient, known as the mitochondrial membrane potential (ΔΨm), which is typically around -150 mV (negative on the inside).[4] This strong negative potential is generated by the electron transport chain as it pumps protons from the matrix into the intermembrane space.[4]

MitoTracker™ Deep Red FM is a lipophilic, cationic (positively charged) molecule.[5][6] In accordance with the Nernst equation, this positive charge causes the dye to be electrophoretically drawn from the cytoplasm into the electronegative mitochondrial matrix.[4][5] This active sequestration process concentrates the dye inside healthy, respiring mitochondria that maintain a high ΔΨm. Consequently, the initial staining intensity is proportional to the mitochondrial membrane potential.[7][8]

Stage 2: Covalent Binding and Retention

What distinguishes MitoTracker™ Deep Red FM and several other MitoTracker™ probes is the presence of a mildly thiol-reactive chloromethyl moiety.[2] After the dye accumulates in the mitochondrial matrix, this reactive group forms covalent bonds with free thiol groups on cysteine residues of mitochondrial proteins.[7][9][10][11]

This covalent linkage anchors the dye within the mitochondria. As a result, the fluorescent signal becomes largely independent of the mitochondrial membrane potential after the initial staining period and is well-retained even after cell fixation and permeabilization procedures that would otherwise dissipate the ΔΨm.[2][3][7] This property is a significant advantage for experiments requiring immunocytochemical co-staining.

The diagram below illustrates this dual mechanism.

Caption: Mechanism of MitoTracker™ Deep Red FM staining.

Technical Specifications and Data Presentation

Accurate experimental design requires precise knowledge of the probe's properties.

| Property | Value | Source(s) |

| Excitation Maximum | ~644 nm | [2][7][9][12] |

| Emission Maximum | ~665 nm | [2][7][9][12] |

| Molecular Formula | C₃₄H₃₆Cl₂N₂ | [9] |

| Molecular Weight | 543.57 g/mol | [9] |

| Solvent for Stock | Anhydrous DMSO | [2][9] |

| Fixability | Yes (Aldehyde-based) | [2][3][8] |

Note: Spectral values are determined in methanol and may shift slightly in different cellular environments.[12]

Experimental Design and Validated Protocol

The following protocol is a self-validating system designed for reproducibility. The causality behind each step is explained to empower researchers to adapt it to their specific needs.

Reagent Preparation

-

Prepare 1 mM Stock Solution: MitoTracker™ Deep Red FM is typically supplied as a 50 µg lyophilized solid. To create a 1 mM stock solution, reconstitute the vial in 92 µL of high-quality, anhydrous DMSO.[2][9][13]

-

Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 20-500 nM.[2][9] A typical starting concentration is 100-200 nM.[9][15]

-

Causality: The optimal concentration is cell-type dependent. It is critical to use the lowest concentration that gives a bright, specific signal. Over-concentration can lead to cytoplasmic background fluorescence and cellular toxicity.[8][16] Dilute the dye in a serum-free medium or buffer (like PBS) because proteins in serum can bind to the dye and reduce its effective concentration.[17]

-

Step-by-Step Staining Protocol for Adherent Cells

The workflow below outlines the critical steps from cell preparation to imaging.

Caption: Experimental workflow for staining with MitoTracker™ Deep Red FM.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Ensure cells are healthy and sub-confluent, as mitochondrial morphology can be affected by cell density.

-

Staining: Aspirate the culture medium. Add the pre-warmed staining solution (working concentration of MitoTracker™ in serum-free medium) to the cells.

-

Incubation: Incubate for 15-45 minutes at 37°C, protected from light.[2][9]

-

Causality: Incubation at 37°C is crucial to maintain normal cellular metabolic activity and, therefore, the mitochondrial membrane potential required for initial dye accumulation.[17]

-

-

Washing & Imaging (Live Cells): After incubation, replace the staining solution with pre-warmed complete growth medium and image immediately. Washing helps to remove unbound dye from the cytoplasm, improving the signal-to-noise ratio.

-

Fixation (Optional): For endpoint assays or co-staining, gently wash the cells with PBS and then fix with 3.7-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3][15]

Protocol Validation: The CCCP Control

To validate that the initial staining is dependent on ΔΨm, use a protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone). CCCP is an uncoupling agent that dissipates the proton gradient across the inner mitochondrial membrane, collapsing the ΔΨm.

-

Protocol: Pre-treat a parallel sample of cells with 10-50 µM CCCP for 5-10 minutes before adding the MitoTracker™ Deep Red FM staining solution.

-

Expected Result: Cells treated with CCCP should show significantly reduced or no mitochondrial staining, confirming that dye accumulation is dependent on an active, polarized mitochondrial network.

Data Interpretation and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | 1. Low mitochondrial membrane potential (unhealthy cells).2. Dye concentration too low.3. Incorrect filter set. | 1. Ensure cells are healthy and metabolically active.2. Increase dye concentration in increments (e.g., 50 nM steps).3. Use a filter set appropriate for Cy5 (Ex: 620-640 nm, Em: 660-680 nm).[19] |

| High Cytoplasmic Background | 1. Dye concentration too high.2. Incubation time too long.3. Cells are unhealthy or dying, leading to loss of ΔΨm and dye leakage. | 1. Decrease the working concentration of the dye.[16]2. Reduce the incubation time.3. Verify cell health with a viability stain (e.g., Trypan Blue). Use the CCCP control to confirm potential-dependent loading. |

| Signal Lost After Fixation | 1. Improper fixation agent used.2. Protocol error. | 1. Use fresh, high-quality 4% PFA. Avoid methanol/acetone unless validated.[18]2. Ensure staining and covalent binding have occurred before fixation. |

Conclusion

MitoTracker™ Deep Red FM is a robust and versatile probe for labeling mitochondria in live and fixed cells. Its unique dual-action mechanism—ΔΨm-dependent accumulation followed by covalent retention—provides a stable signal that is ideal for a wide range of applications, from tracking mitochondrial dynamics to complex multi-color immunofluorescence experiments. By understanding the core principles behind its function and implementing validated protocols with appropriate controls, researchers can generate high-quality, reliable data to advance our understanding of mitochondrial biology in health and disease.

References

-

Salvioli, S., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular Research, 48(3), 376-384. Retrieved from [Link]

-

Nicholls, D. G. (2012). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1817(10), 1830-1841. Retrieved from [Link]

-

Salvioli, S., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular Research, 48(3), 376-384. Retrieved from [Link]

-

Prasad, S., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. Retrieved from [Link]

-

MitoTracker Deep Red FM. (n.d.). Adooq Bioscience. Retrieved from [Link]

-

Spectral and staining properties for Mitotracker Deep Red FM, Mitoview... (n.d.). ResearchGate. Retrieved from [Link]

-

Discussion on mitochondrial staining problems. (2014). ResearchGate. Retrieved from [Link]

-

Discussion on diffuse mitochondrial staining. (2016). ResearchGate. Retrieved from [Link]

-

How to properly stain mitochondria using Mitotracker Deep Red FM (Invitrogen)? (2020). ResearchGate. Retrieved from [Link]

-

Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging... (2023). ACS Omega, 8(34), 30973–30982. Retrieved from [Link]

Sources

- 1. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. MitoTracker Deep Red FM | TargetMol [targetmol.com]

- 8. abpbio.com [abpbio.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. adooq.com [adooq.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 13. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. yeasenbio.com [yeasenbio.com]

- 19. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]

MitoTracker Deep Red FM spectral properties

An In-Depth Technical Guide to MitoTracker Deep Red FM: Spectral Properties, Mechanism, and Application

Introduction

MitoTracker Deep Red FM is a carbocyanine-based fluorescent dye engineered for the selective labeling of mitochondria in live cells.[1] Its utility is rooted in its ability to passively diffuse across the plasma membrane and accumulate in mitochondria, a process driven by the mitochondrial membrane potential.[2] A key feature of this probe is its mildly thiol-reactive chloromethyl group, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.[1][3] This characteristic, combined with its far-red spectral properties, makes MitoTracker Deep Red FM a versatile tool for a range of applications, from fluorescence microscopy to flow cytometry, particularly in multiplexing experiments where minimizing spectral overlap is crucial.[1]

Core Spectral and Physicochemical Properties

The defining characteristic of any fluorophore is its spectral profile. MitoTracker Deep Red FM emits in the far-red region of the spectrum, an advantageous feature that helps to minimize interference from cellular autofluorescence and spectral overlap with other common fluorophores like GFP and RFP.[1]

| Property | Value | Source(s) |

| Excitation Maximum | ~644 nm | [2][4][5] |

| Emission Maximum | ~665 nm | [2][4][5] |

| Recommended Excitation Laser | 633 nm or 640 nm | [6][7] |

| Chemical Class | Carbocyanine-based dye | [1] |

| Molecular Weight | ~543.58 g/mol | [2][8] |

Mechanism of Action

The functionality of MitoTracker Deep Red FM is a multi-step process that leverages both the physiological state of the mitochondria and the chemical reactivity of the dye itself.

-

Passive Diffusion: The dye, being cell-permeant, first diffuses across the plasma membrane into the cytoplasm.[2]

-

Mitochondrial Accumulation: The accumulation of the dye within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[3] Healthy, active mitochondria maintain a high negative membrane potential, which drives the sequestration of the positively charged dye into the mitochondrial matrix.

-

Covalent Binding: Once concentrated in the mitochondria, the dye's chloromethyl group reacts with free thiol groups on cysteine residues of mitochondrial proteins and peptides, forming stable covalent bonds.[9][10] This covalent linkage is crucial for retaining the dye after fixation, a feature not shared by all mitochondrial probes.[11] While the initial accumulation is potential-dependent, after covalent binding, the signal becomes largely independent of the membrane potential, providing a stable marker of mitochondrial location.[3]

Caption: Mechanism of MitoTracker Deep Red FM Staining.

Experimental Applications & Protocols

MitoTracker Deep Red FM is a robust tool for visualizing and quantifying mitochondria. Below are standardized protocols for its application in live-cell imaging and flow cytometry.

Reagent Preparation

1 mM Stock Solution: Each vial typically contains 50 µg of lyophilized solid. To create a 1 mM stock solution, reconstitute the solid in high-quality, anhydrous DMSO. The required volume is approximately 92 µL.[4][9]

-

Storage: Store the lyophilized solid at -20°C, desiccated and protected from light.[8] Once reconstituted in DMSO, the stock solution should be stored in single-use aliquots at -20°C or -80°C, protected from light, and used within a few weeks to avoid degradation from freeze-thaw cycles.[4][12]

Working Solution (20-500 nM): The optimal concentration can vary between cell types and applications. A typical starting range is 20-200 nM for live imaging and flow cytometry, though concentrations up to 500 nM are also reported.[4][12] Dilute the 1 mM stock solution in a serum-free medium or buffer (like PBS) immediately before use.[3][4] Using serum-free media for loading is often recommended as serum components can sometimes interfere with dye uptake.

Protocol 1: Live-Cell Imaging of Adherent Cells

-

Cell Seeding: Plate adherent cells on sterile coverslips or glass-bottom dishes and culture until they reach the desired confluency.

-

Prepare Working Solution: Dilute the 1 mM MitoTracker stock solution to the desired final concentration (e.g., 100 nM) in a pre-warmed, serum-free culture medium.

-

Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[4] The optimal incubation time may require empirical determination.

-

Wash: Remove the staining solution and wash the cells 2-3 times with a fresh, pre-warmed culture medium or buffer to remove any unbound dye.[3]

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (e.g., excitation around 640 nm, emission around 665 nm).

Protocol 2: Flow Cytometry Analysis

-

Cell Preparation: Harvest cells (suspension or adherent) and prepare a single-cell suspension at a density of approximately 1x10^6 cells/mL.[4]

-

Surface Staining (Optional): If combining with surface marker analysis, perform antibody staining according to the manufacturer's protocol.

-

Prepare Working Solution: Dilute the MitoTracker stock solution to a final concentration of 15-100 nM in pre-warmed PBS or other suitable buffer.[11]

-

Staining: Resuspend the cell pellet in 1 mL of the staining solution.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[7]

-

Wash: Centrifuge the cells, discard the supernatant, and wash once with PBS.

-

Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze using an instrument with a 633 nm or similar red laser.

Caption: General Experimental Workflow for MitoTracker Deep Red FM.

Critical Considerations and Best Practices

Fixation and Permeabilization

A major advantage of MitoTracker Deep Red FM is its retention after fixation.[8] This allows for subsequent immunocytochemistry.

-

Protocol: After live staining, cells can be fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature or with ice-cold 100% methanol for 15 minutes at -20°C.[12][13]

-

Caveat: While the dye is retained, some users report an increase in diffuse, non-mitochondrial signals after PFA fixation, potentially due to membrane perforation.[14][15] Methanol fixation can also extract lipids and may lead to signal loss.[15] The optimal fixation method may be cell-type dependent and should be validated.

Phototoxicity and Photostability

Like many fluorescent probes, MitoTracker dyes can be phototoxic, especially with prolonged exposure to high-intensity light.[1] This can induce the production of reactive oxygen species (ROS), leading to mitochondrial damage, changes in morphology (e.g., fragmentation), and even cell death.[1][16][17]

-

Mitigation Strategies: To minimize phototoxicity, use the lowest possible dye concentration and laser power that provide an adequate signal.[18] Limit the duration of light exposure during time-lapse imaging.

Troubleshooting Common Issues

-

High Background/Non-Specific Staining: This is typically caused by using too high a concentration of the dye.[19] The recommended nanomolar range should be adhered to, and optimization for your specific cell line is crucial.

-

Weak or No Signal: This could be due to compromised mitochondrial health (low membrane potential) in the cell population.[18] It is good practice to include a positive control of healthy cells and a negative control treated with a mitochondrial uncoupler like CCCP to confirm that staining is potential-dependent.[1]

-

Signal Diffusion After Fixation: As mentioned, this can be an artifact of the fixation process.[15] Testing different fixation methods or reducing the fixation time may help.

Conclusion

MitoTracker Deep Red FM is a powerful and reliable probe for labeling mitochondria in live and fixed cells. Its far-red emission spectrum minimizes spectral overlap in multicolor experiments, and its ability to covalently bind to mitochondrial proteins ensures signal retention through fixation and permeabilization protocols. By understanding its mechanism of action and adhering to optimized protocols that account for potential artifacts like phototoxicity and fixation-induced changes, researchers can effectively leverage this dye for detailed studies of mitochondrial localization, morphology, and abundance.

References

-

MitoTracker Deep Red FM. (n.d.). Immunomart. Retrieved from [Link]

-

Spectral and staining properties for Mitotracker Deep Red FM, Mitoview... (n.d.). ResearchGate. Retrieved from [Link]

-

A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry. (2019). Cytometry Part A. Retrieved from [Link]

-

Cell Biology and Bioimaging Core Staining Protocols. (n.d.). University of Nevada, Reno. Retrieved from [Link]

-

Anyone seen mitochondrial degradation upon its staining with Mitotracker Deep Red FM? (2016). ResearchGate. Retrieved from [Link]

-

How to properly stain mitochondria using Mitotracker Deep Red FM (Invitrogen)? (2020). ResearchGate. Retrieved from [Link]

-

Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. (2019). Emulate Bio. Retrieved from [Link]

-

Help with mitochondrial staining with mitotracker deep-red. (2017). Reddit. Retrieved from [Link]

-

The Curse of the Red Pearl: A Fibroblast-Specific Pearl-Necklace Mitochondrial Phenotype Caused by Phototoxicity. (2021). Cells. Retrieved from [Link]

-

MitoTracker Deep Red FM. (n.d.). Adooq Bioscience. Retrieved from [Link]

-

Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. MitoTracker Deep Red FM | TargetMol [targetmol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MitoTracker Deep Red FM - Immunomart [immunomart.com]

- 11. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. emulatebio.com [emulatebio.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. The Curse of the Red Pearl: A Fibroblast-Specific Pearl-Necklace Mitochondrial Phenotype Caused by Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. MitoTracker™ Deep Red FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]

An In-depth Technical Guide to MitoTracker Deep Red FM

Introduction: Illuminating the Powerhouse of the Cell

In the intricate landscape of cellular biology, mitochondria stand as paramount organelles, orchestrating not only energy production but also critical signaling pathways involved in cell health, apoptosis, and metabolic regulation. Visualizing these dynamic structures in living cells is fundamental to understanding their function. MitoTracker Deep Red FM is a fluorescent probe engineered specifically for this purpose. It is a cell-permeant, carbocyanine-based dye that selectively stains mitochondria in live cells, offering researchers a robust tool for fluorescence microscopy, flow cytometry, and high-content screening applications.[1]

This guide provides a comprehensive overview of MitoTracker Deep Red FM, delving into its underlying mechanism, spectral characteristics, detailed protocols, and the critical thinking required to troubleshoot and optimize its application for generating high-fidelity, reproducible data.

The Principle of Action: A Two-Stage Targeting Mechanism

The efficacy of MitoTracker Deep Red FM lies in a sophisticated two-step process that ensures selective accumulation and retention within the mitochondria.

Step 1: Accumulation Driven by Membrane Potential Like many mitochondrial probes, the initial accumulation of MitoTracker Deep Red FM is dependent on the mitochondrial membrane potential (ΔΨm).[2] Healthy, active mitochondria maintain a significant negative charge in their matrix relative to the cytosol. As a lipophilic cation, the dye passively diffuses across the plasma membrane and is electrophoretically drawn into the negatively charged mitochondrial matrix.[3] This dependency on membrane potential means the dye preferentially labels active, respiring mitochondria, providing an indirect indicator of mitochondrial health.[2]

Step 2: Covalent Binding for Long-Term Retention What distinguishes MitoTracker Deep Red FM from simple potentiometric dyes is its mildly thiol-reactive chloromethyl moiety.[4][5] Once sequestered within the mitochondrial matrix, this group reacts with free thiol groups on cysteine residues of mitochondrial proteins, forming a stable covalent bond.[6][7] This anchoring mechanism is crucial; it ensures the probe is well-retained even after the loss of membrane potential or following cell fixation and permeabilization procedures, a significant advantage over dyes like Rhodamine 123.[1][5][8][9]

Diagram: Mechanism of MitoTracker Deep Red FM Staining

Caption: Workflow of MitoTracker Deep Red FM accumulation and retention.

Spectral Properties and Experimental Design

The utility of any fluorophore is defined by its excitation and emission spectra. Understanding these properties is critical for selecting appropriate hardware and designing multiplexing experiments.

| Property | Value | Source |

| Excitation Maximum | ~644 nm | [4][10][11][12] |

| Emission Maximum | ~665 nm | [4][10][11][12] |

| Recommended Laser Line | 633 nm / 640 nm | [12][13] |

| Recommended Emission Filter | 660/20 nm bandpass or similar | [13] |

| Molecular Weight | ~543.58 g/mol | [4][11] |

The far-red spectral properties of MitoTracker Deep Red FM are highly advantageous. This region of the spectrum is often associated with lower cellular autofluorescence, leading to an improved signal-to-noise ratio. Furthermore, its emission profile is well-separated from common green (e.g., GFP, FITC, Alexa Fluor 488) and red (e.g., RFP, TRITC) fluorophores, making it an excellent choice for multicolor imaging experiments.[1][9]

Core Applications in Research

MitoTracker Deep Red FM is a versatile tool employed to answer a range of biological questions:

-

Assessment of Mitochondrial Morphology and Network Analysis: It allows for high-resolution imaging of the mitochondrial network, enabling the study of dynamics such as fission and fusion in response to various stimuli.[14]

-

Co-localization Studies: Due to its excellent retention after fixation, it is ideal for protocols that involve subsequent immunocytochemistry to determine the localization of specific proteins relative to the mitochondria.[4][5][11]

-

Quantification of Mitochondrial Mass: In flow cytometry, the fluorescence intensity can be used as a semi-quantitative measure of mitochondrial mass within cell populations, allowing for the identification and sorting of cells based on mitochondrial content.[15]

-

Monitoring Mitochondrial Health: While its fluorescence becomes independent of membrane potential after binding, the initial staining intensity is proportional to ΔΨm. This allows it to be used as an endpoint measurement to assess the mitochondrial state at the time of labeling.[2][5]

-

Cancer Stem Cell (CSC) Research: Studies have repurposed the dye itself as a metabolic inhibitor, using it at higher concentrations to target and eradicate cancer stem cells that are highly dependent on mitochondrial metabolism.[3]

Detailed Experimental Protocol: Live-Cell Staining

This protocol provides a robust starting point for staining adherent cells for fluorescence microscopy. Optimization is critical and will be discussed in the next section.

Diagram: General Experimental Workflow

Caption: A typical experimental workflow for staining cells.

Step-by-Step Methodology

A. Reagent Preparation:

-

Prepare 1 mM Stock Solution: The dye is typically supplied as a lyophilized solid (e.g., 50 µg). To create a 1 mM stock solution, dissolve the solid in high-quality, anhydrous DMSO. For 50 µg, this requires approximately 92 µL of DMSO.[4][8][10] Mix thoroughly.

-

Scientist's Insight: DMSO is hygroscopic. Use a fresh aliquot of anhydrous DMSO to prevent hydrolysis of the probe. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.[4][8] The reconstituted stock is typically stable for a few weeks.[4][8]

-

-

Prepare Working Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (typically 20-500 nM) in pre-warmed (37°C) serum-free medium or a suitable buffer like PBS.[4][10]

-

Scientist's Insight: The presence of serum can sometimes interfere with dye uptake. Using a serum-free medium for the loading step often yields cleaner, more specific staining. The optimal concentration is highly cell-type dependent and must be determined empirically.[10]

-

B. Cell Staining Procedure:

-

Cell Culture: Grow adherent cells on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips) to an appropriate confluency (typically 50-70%).

-

Dye Incubation: Aspirate the culture medium from the cells. Add the pre-warmed working staining solution and incubate for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

-

Wash: Remove the staining solution and wash the cells gently 2-3 times with pre-warmed, complete growth medium to remove any unbound dye.

-

Imaging or Fixation:

-

For Live-Cell Imaging: Replace the wash medium with a suitable imaging medium (e.g., FluoroBrite™ DMEM) and proceed to image the cells immediately.

-

For Fixation: After washing, you can fix the cells. A common method is to use 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16] Alternatively, ice-cold methanol can be used.[4][8] After fixation, wash again with PBS. The sample is now ready for permeabilization and immunolabeling if desired.[9]

-

Protocol Validation and Optimization

Achieving publication-quality results requires careful optimization and the use of proper controls.

Key Optimization Parameters:

-

Dye Concentration: This is the most critical parameter. Too low a concentration will result in a weak signal, while too high a concentration can cause non-specific staining of other cellular membranes or induce cytotoxicity.[17] Start with a concentration in the middle of the recommended range (e.g., 100 nM) and perform a titration to find the lowest concentration that provides a bright, specific signal.

-

Incubation Time: A 30-minute incubation is a good starting point.[4][8] Shorter times may be insufficient for accumulation, while longer times can increase background signal and potential toxicity.

-

Cell Type: Different cell lines have varying metabolic rates and mitochondrial content, which will affect dye uptake. Empirical optimization is required for each new cell type.

Self-Validating System: Essential Controls

To ensure the trustworthiness of your data, include the following controls:

-

Unstained Control: An unstained sample of cells is essential to determine the level of background autofluorescence in the far-red channel.

-

Membrane Potential Depolarization Control: To confirm that the initial dye accumulation is dependent on ΔΨm, treat cells with a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP prior to or during staining.[5][18][19] A significant reduction in fluorescence intensity in treated cells validates that the staining is specific to energized mitochondria.[5][20]

Data Interpretation and Common Pitfalls

-

Diffuse Cytosolic Signal: This often indicates that the dye concentration is too high or that the cells are unhealthy with compromised mitochondrial membrane potential.[16] Reduce the dye concentration and ensure cells are in logarithmic growth phase.

-

Weak Signal: This could be due to insufficient dye concentration, short incubation time, or low mitochondrial activity in the chosen cell type.

-

Fixation-Induced Artifacts: While the dye is well-retained, the process of fixation can alter mitochondrial morphology.[2] Always compare fixed-cell images to live-cell images to understand any potential artifacts introduced by the fixation protocol. Some reports indicate a decrease in fluorescence intensity after fixation, which may require using a slightly higher initial staining concentration.[2]

Advantages and Limitations

Advantages:

-

Fixation Compatibility: Covalent binding allows for excellent signal retention after fixation with aldehydes, enabling complex multi-step protocols like immunofluorescence.[4][9][21]

-

Far-Red Spectrum: Minimizes issues with cellular autofluorescence and is ideal for multiplexing with other common fluorophores.[9]

-

High Specificity: Accumulation is driven by membrane potential, ensuring selective labeling of active mitochondria.

Limitations:

-

Potential for Toxicity: Like most fluorescent probes, high concentrations or prolonged exposure can be toxic to cells.[22]

-

Indirect Measure of ΔΨm: After covalent binding, the signal is no longer sensitive to real-time changes in membrane potential.[23] For dynamic measurements of ΔΨm, other ratiometric dyes like JC-1 are more appropriate.

-

Potential for Artifacts: The covalent modification of mitochondrial proteins could theoretically alter their function, although this is not commonly observed at standard working concentrations.[20]

References

-

Mitochondrial Deep Red Fluorescence Staining Kit with Mito-Tracker Deep Red FM. (n.d.). Elabscience. Retrieved from [Link]

-

MitoTracker Deep Red FM. (n.d.). Immunomart. Retrieved from [Link]

-

MitoTracker Deep Red (MTDR) FM is a Fluorescent Dye. (2025). Immune System Research. Retrieved from [Link]

-

Zhou, R., et al. (2016). Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

How to properly stain mitochondria using Mitotracker Deep Red FM (Invitrogen)? (2020). ResearchGate. Retrieved from [Link]

-

Kared, H., et al. (2016). A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry. Current Protocols in Cytometry. Retrieved from [Link]

-

Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal. (1999). The Journal of Immunology. Retrieved from [Link]

-

Bonuccelli, G., et al. (2021). MitoTracker Deep Red (MTDR) Is a Metabolic Inhibitor for Targeting Mitochondria and Eradicating Cancer Stem Cells (CSCs), With Anti-Tumor and Anti-Metastatic Activity In Vivo. Frontiers in Oncology. Retrieved from [Link]

-

Reaction-free and MMP-independent fluorescent probes for long-term mitochondria visualization and tracking. (2021). Chemical Science. Retrieved from [Link]

-

Flow Cytometry using MitoTracker Mitochondrial dye? (2017). ResearchGate. Retrieved from [Link]

-

Representative images for MitoTracker™ Deep Red FM staining of HUVECs... (n.d.). ResearchGate. Retrieved from [Link]

-

Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. (2021). Cells. Retrieved from [Link]

Sources

- 1. MitoTracker® Deep Red FM, Mitochondrial Deep Red Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 2. Mitochondrial Deep Red Fluorescence Staining Kit with Mito-Tracker Deep Red FM [sbsgenetech.com]

- 3. Frontiers | MitoTracker Deep Red (MTDR) Is a Metabolic Inhibitor for Targeting Mitochondria and Eradicating Cancer Stem Cells (CSCs), With Anti-Tumor and Anti-Metastatic Activity In Vivo [frontiersin.org]

- 4. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MitoTracker Deep Red FM - Immunomart [immunomart.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abpbio.com [abpbio.com]

- 18. Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MitoTracker™ Deep Red FM Dye, for flow cytometry - FAQs [thermofisher.com]

- 22. Reaction-free and MMP-independent fluorescent probes for long-term mitochondria visualization and tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MitoTracker Deep Red FM | TargetMol [targetmol.com]

An In-depth Technical Guide to Mitochondrial Staining with MitoTracker™ Deep Red FM

This guide provides a comprehensive technical overview of MitoTracker™ Deep Red FM, a fluorescent probe designed for labeling mitochondria in live cells. We will delve into the core principles of its staining mechanism, provide validated experimental protocols, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals who require a robust method for visualizing and analyzing mitochondria.

Introduction: The Challenge of Visualizing Mitochondria

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and apoptosis.[1] Visualizing these structures is crucial for understanding cellular health and disease. Mitochondrial stains can be broadly classified into two categories:

-

Membrane Potential-Sensitive Dyes: These probes, such as TMRE and JC-1, accumulate in mitochondria based on the negative charge of the inner mitochondrial membrane (ΔΨm).[2][3][4] Their fluorescence intensity is directly proportional to mitochondrial activity, making them excellent for functional assays but often unreliable after cell fixation, which dissipates the membrane potential.[1]

-

Potential-Independent Dyes: These probes label mitochondria regardless of their activity, making them suitable for assessing mitochondrial mass and morphology.[1]

MitoTracker™ Deep Red FM occupies a unique and advantageous position by combining attributes of both categories. Its mechanism involves an initial accumulation driven by membrane potential, followed by a covalent binding step that renders the signal independent of membrane potential and resistant to fixation procedures.[5][6]

The Core Principle: A Two-Stage Staining Mechanism

The efficacy of MitoTracker™ Deep Red FM stems from its unique chemical structure, which dictates a two-stage process for mitochondrial labeling: ΔΨm-dependent accumulation and subsequent covalent retention.

Stage 1: Accumulation Driven by Mitochondrial Membrane Potential (ΔΨm)

MitoTracker™ Deep Red FM is a lipophilic, cationic carbocyanine-based dye.[7] As a positively charged molecule, it passively diffuses across the plasma membrane of a live cell and is electrophoretically drawn to the highly negative interior of active mitochondria.[8][9] This initial accumulation is entirely dependent on a healthy mitochondrial membrane potential.[5] Researchers can validate this step by treating cells with a mitochondrial uncoupler like carbonyl cyanide 3-chlorophenylhydrazone (CCCP), which dissipates the membrane potential and prevents the dye from accumulating in the mitochondria.[10]

Stage 2: Covalent Binding and Fixation-Resistant Retention

The defining feature of MitoTracker™ Deep Red FM is a mildly thiol-reactive chloromethyl moiety.[8][11] Once concentrated within the mitochondrial matrix, this reactive group forms stable, covalent bonds with free thiol groups found on the cysteine residues of mitochondrial proteins.[5][6][12][13]

This covalent linkage is the key to the probe's utility. It anchors the dye within the mitochondria, making the resulting signal well-retained even after the cell is fixed with aldehydes (e.g., paraformaldehyde) and permeabilized with detergents for subsequent analysis, such as immunocytochemistry.[8][10][14] After this binding event, the stain's persistence is no longer dependent on the mitochondrial membrane potential.[5][6][12][13]

Figure 1: Staining mechanism of MitoTracker™ Deep Red FM.

Quantitative & Spectral Properties

The far-red emission of MitoTracker™ Deep Red FM is a significant advantage, as it minimizes interference from cellular autofluorescence, which is typically found in the blue and green regions of the spectrum.

| Property | Value | Source(s) |

| Excitation Maximum | ~644 nm | [8][12][15] |

| Emission Maximum | ~665 nm | [8][12][15] |

| Chemical Class | Carbocyanine-based dye | [10] |

| Reactive Group | Thiol-reactive chloromethyl moiety | [8] |

| Fixability | Yes (Aldehyde-based fixatives) | [10][14] |

| Common Laser Lines | 633 nm, 640 nm | [16] |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. It includes essential controls to ensure that the observed staining is specific and reflects the underlying biology.

Reagent Preparation

-

Stock Solution (1 mM): The dye is typically supplied as a lyophilized solid (50 µg).[8] To prepare a 1 mM stock solution, reconstitute one vial in high-quality, anhydrous DMSO. For a 50 µg vial with a molecular weight of 543.57 g/mol , this requires approximately 92 µL of DMSO.[8][12][13]

-

Storage: Store the 1 mM stock solution in small, single-use aliquots at -20°C, desiccated and protected from light.[8][12] Avoid repeated freeze-thaw cycles.[8][17] The reconstituted solution should be used within a few weeks.[8][17]

Staining Protocol for Live Adherent Cells

Figure 2: General workflow for MitoTracker™ Deep Red FM staining.

-

Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-grade dishes until they reach the desired confluency.

-

Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution into warm (37°C) serum-free medium or PBS to a final working concentration. The optimal concentration varies by cell type but typically ranges from 20 nM to 200 nM.[12][13] It is critical to titrate this concentration for your specific cell line to achieve bright staining with minimal cytotoxicity. [18]

-

Cell Labeling: Remove the culture medium from the cells and replace it with the pre-warmed staining solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[12]

-

Wash: After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or buffer to remove any unbound dye.

-

Imaging or Fixation: The cells are now ready for live-cell imaging. Alternatively, for protocols requiring fixation, proceed immediately to the next step.

Post-Staining Fixation for Multiplexing

-

Fixation: After washing, fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[19]

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If subsequent antibody staining is required, permeabilize the cells with a solution like 0.1-0.25% Triton™ X-100 in PBS or ice-cold 100% methanol for 10-15 minutes.[8][17]

-

Downstream Applications: The sample is now stable and can be used for immunocytochemistry, FISH, or other labeling techniques.[10]

Essential Experimental Controls

-

Unstained Control: An unstained sample of cells to determine the level of background autofluorescence.

-

Positive Control: A cell line known to have high mitochondrial activity to confirm the staining protocol is working.

-

Negative Control (for ΔΨm): Pre-treat cells with 5-10 µM CCCP for 30-60 minutes before adding the MitoTracker™ dye. This should result in significantly reduced, diffuse staining, confirming that the initial dye accumulation is dependent on the mitochondrial membrane potential.[10]

Troubleshooting and Data Interpretation

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | 1. Dye concentration is too low. 2. Incubation time is too short. 3. Low mitochondrial membrane potential (unhealthy cells). 4. Incorrect filter set or laser line. | 1. Perform a concentration titration (e.g., 25 nM, 100 nM, 200 nM). 2. Increase incubation time (e.g., 30 min, 45 min). 3. Check cell viability; use a positive control cell line. 4. Verify microscope settings match the dye's spectra (Ex/Em: ~644/665 nm). |

| Diffuse Cytoplasmic Staining | 1. Loss of mitochondrial membrane potential (apoptosis/necrosis). 2. Dye concentration is too high, leading to non-specific binding. 3. Poor dye retention after fixation. | 1. Use the CCCP control to confirm potential-dependent loading. 2. Reduce the working concentration of the dye. 3. Ensure fixation protocol is optimized; some cell lines may be more sensitive.[20] |

| Altered Mitochondrial Morphology or Cell Death | 1. Phototoxicity from excessive light exposure during imaging. 2. Cytotoxicity from high dye concentration or prolonged incubation.[18][21] | 1. Use the lowest possible laser power and exposure time. 2. Reduce dye concentration and/or incubation time. Confirm that staining conditions do not impact cell health in parallel viability assays. |

Conclusion

MitoTracker™ Deep Red FM is a powerful tool for mitochondrial research, offering a unique combination of features. Its staining mechanism—initial ΔΨm-dependent accumulation followed by covalent, potential-independent retention—allows for the robust labeling of mitochondria in both live and fixed cells. The far-red spectral properties minimize autofluorescence, and its compatibility with fixation and permeabilization protocols makes it an ideal choice for multiplexing experiments, such as co-localization studies with immunofluorescently labeled proteins. By understanding the core principles behind this dye and implementing the validated protocols and controls described in this guide, researchers can achieve reliable and high-quality visualization of mitochondrial structure and localization.

References

-

How to properly stain mitochondria using Mitotracker Deep Red FM (Invitrogen)? ResearchGate. [Link]

-

MitoTracker Deep Red FM. Immunomart. [Link]

-

MitoTracker Deep Red (MTDR) Is a Metabolic Inhibitor for Targeting Mitochondria and Eradicating Cancer Stem Cells (CSCs), With Anti-Tumor and Anti-Metastatic Activity In Vivo. National Institutes of Health (NIH). [Link]

-

MitoTracker Deep Red (MTDR) FM is a Fluorescent Dye. Immune System Research. [Link]

-

Spectral and staining properties for Mitotracker Deep Red FM, Mitoview... ResearchGate. [Link]

-

Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. National Institutes of Health (NIH). [Link]

-

Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Oxford Academic. [Link]

-

A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry. National Institutes of Health (NIH). [Link]

-

Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample. National Institutes of Health (NIH). [Link]

-

Anyone seen mitochondrial degradation upon its staining with Mitotracker Deep Red FM? ResearchGate. [Link]

-

Help with mitochondrial staining with mitotracker deep-red. Reddit. [Link]

-

I have queries about Mito tracker Green and Deepred co-cultures? ResearchGate. [Link]

Sources

- 1. What to consider before choosing a stain for mitochondria | Abcam [abcam.com]

- 2. academic.oup.com [academic.oup.com]

- 3. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MitoTracker Deep Red FM | TargetMol [targetmol.com]

- 6. MitoTracker Deep Red FM - Immunomart [immunomart.com]

- 7. MitoTracker Deep Red (MTDR) Is a Metabolic Inhibitor for Targeting Mitochondria and Eradicating Cancer Stem Cells (CSCs), With Anti-Tumor and Anti-Metastatic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. abpbio.com [abpbio.com]

- 10. benchchem.com [benchchem.com]

- 11. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Invitrogen MitoTracker Dyes for Mitochondria Labeling MitoTracker Deep Red FM | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 15. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Mitochondrial Labeling with MitoTracker™ Deep Red FM

This guide provides a comprehensive technical overview of MitoTracker™ Deep Red FM, a fluorescent dye designed for the precise labeling of mitochondria in live cells. We will delve into the core mechanism of action, provide a robust experimental framework, and offer field-proven insights to empower researchers, scientists, and drug development professionals to leverage this tool with confidence and accuracy.

Part 1: The Core Mechanism - A Tale of Two Phases

The efficacy of MitoTracker™ Deep Red FM lies in a sophisticated, two-phase mechanism that ensures both specificity for active mitochondria and exceptional retention of the fluorescent signal through fixation and permeabilization. This dual-action process distinguishes it from many conventional mitochondrial dyes.

Phase 1: Electrostatic Accumulation (Dependent on Membrane Potential)

The journey of the MitoTracker™ dye begins with its passive diffusion across the plasma membrane into the cytoplasm.[1][2] The critical step for mitochondrial specificity is its subsequent accumulation within the organelle, a process driven by the mitochondrial membrane potential (ΔΨm).

Healthy, respiring mitochondria maintain a significant electrochemical proton gradient across their inner membrane, making the mitochondrial matrix substantially more negative than the cytoplasm.[3][4] MitoTracker™ Deep Red FM, a cationic carbocyanine-based dye, is electrophoretically drawn to this negative charge, causing it to concentrate selectively within active, energized mitochondria.[5][6][7] This dependency on ΔΨm ensures that the dye primarily labels functional mitochondria, making it a valuable indicator of mitochondrial health at the initial staining stage.[8][9] For instance, treating cells with a mitochondrial depolarizing agent like carbonyl cyanide 3-chlorophenylhydrazone (CCCP) has been shown to decrease the fluorescence intensity of MitoTracker™ Deep Red.[6][9]

Caption: Phase 1: Accumulation of dye in the mitochondrial matrix.

Phase 2: Covalent Retention (Independent of Membrane Potential)

What truly sets MitoTracker™ Deep Red FM apart is its ability to be retained even if the mitochondrial membrane potential is lost post-staining. This is achieved through a covalent bonding mechanism. The dye molecule contains a mildly thiol-reactive chloromethyl moiety.[1][2][7]

Once concentrated inside the mitochondrial matrix, this chloromethyl group reacts with free thiol groups (-SH) on the cysteine residues of mitochondrial proteins and peptides.[5][6][10][11] This reaction forms a stable, covalent bond, effectively anchoring the dye within the mitochondria.[12][13] Consequently, while the initial accumulation is dynamic and potential-dependent, the final labeling becomes permanent and is well-retained after fixation with aldehydes (e.g., paraformaldehyde) and subsequent permeabilization steps required for immunocytochemistry or other downstream analyses.[1][6][8][14]

Caption: Phase 2: Covalent bonding for signal retention.

Part 2: Technical & Spectral Profile

A precise understanding of the dye's properties is crucial for experimental design, particularly for multicolor imaging applications.

| Property | Value | Source(s) |

| Chemical Class | Carbocyanine-based dye | [1][6] |

| Molecular Formula | C₃₄H₃₆Cl₂N₂ | [10][15] |

| Molecular Weight | ~543.6 g/mol | [2][10][15] |

| Excitation Maximum | ~644 nm | [2][5][10][16] |

| Emission Maximum | ~665 nm | [2][5][10][16] |

| Solvent | High-quality anhydrous DMSO | [2][5][10][17] |

| Fixability | Yes, well-retained after aldehyde fixation | [1][6][8][14] |

| Primary Application | Labeling mitochondria in live cells for microscopy and flow cytometry | [1][8] |

The far-red spectral properties of MitoTracker™ Deep Red FM are highly advantageous, minimizing spectral overlap with common green (e.g., GFP, Alexa Fluor™ 488) and red fluorescent probes, thereby simplifying multicolor experimental design.[1][18][19]

Part 3: A Validated Experimental Protocol

This protocol provides a robust workflow for staining adherent cells. Each step is designed to ensure reproducibility and signal integrity.

Experimental Workflow Diagram

Caption: Workflow for mitochondrial staining with MitoTracker™ Deep Red FM.

Step-by-Step Methodology

-

Reagent Preparation:

-

1 mM Stock Solution: Prepare the stock solution by dissolving 50 µg of lyophilized MitoTracker™ Deep Red FM powder in approximately 92 µL of high-quality, anhydrous DMSO.[5][10][11] Mix well. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C to -80°C, protected from light.[10][11][20]

-

Working Solution: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C), serum-free cell culture medium or a suitable buffer like PBS.[5][10] A final concentration between 20 nM and 500 nM is typical, but this must be optimized for your specific cell type and experimental conditions.[7][10]

-

-

Cell Staining:

-

Grow adherent cells on coverslips or in an appropriate imaging dish.

-

Aspirate the culture medium and gently wash the cells once with pre-warmed medium.

-

Add the freshly prepared working solution to the cells, ensuring they are fully covered.

-

Incubate for 15-45 minutes at 37°C in a CO₂ incubator.[2][10]

-

-

Wash and Fixation:

-

Remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium to remove any unbound dye.[10][21]

-

Live-Cell Imaging: At this point, you can proceed directly to imaging if observing dynamic processes in live cells.

-

Fixation: For endpoint assays or co-staining, aspirate the medium and add a freshly prepared 4% paraformaldehyde (PFA) solution in PBS. Incubate for 15 minutes at room temperature.[19][22]

-

Wash the cells three times with PBS.

-

-

Permeabilization and Downstream Processing:

Causality and Critical Checkpoints

-

Why serum-free medium for dilution? Serum proteins can potentially bind to the dye, reducing its effective concentration and increasing background fluorescence.

-

Why pre-warm all solutions? Temperature shocks can stress cells and alter mitochondrial membrane potential, leading to inconsistent staining. Maintaining cells at 37°C ensures physiological relevance.

-

Optimization is Key: The optimal dye concentration and incubation time can vary significantly between cell types (e.g., rapidly dividing cancer cells vs. primary neurons).[21][23] Start with a concentration gradient (e.g., 50 nM, 100 nM, 250 nM) to find the best balance between bright signal and low background/cytotoxicity.

Part 4: Field Insights & Troubleshooting

Even with a robust protocol, biological variability requires a nuanced approach to data interpretation and troubleshooting.

Interpreting Fluorescence Intensity

It is critical to remember the dual-phase mechanism when interpreting results.

-

In live cells, the initial fluorescence intensity is proportional to both mitochondrial mass and mitochondrial membrane potential (ΔΨm).[3][9] A change in signal could reflect an alteration in either parameter.

-

In fixed cells, because the dye is covalently locked, the signal is no longer sensitive to ΔΨm.[5] The resulting fluorescence is therefore a more stable and reliable indicator of mitochondrial mass and morphology.[24]

Common Issues and Self-Validating Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | 1. Depolarized mitochondria in unhealthy/apoptotic cells. 2. Dye concentration is too low. 3. Stock solution degraded (improper storage). 4. Incorrect filter set/laser line for imaging. | 1. Use a cell viability marker to exclude dead cells. Run a positive control with healthy cells. 2. Increase the dye concentration in a stepwise manner. 3. Prepare fresh stock solution from new lyophilized powder. 4. Verify excitation/emission settings (~644/665 nm).[5] |

| High Background/Diffuse Staining | 1. Dye concentration is too high. 2. Incubation time is too long. 3. Inadequate washing post-incubation. 4. Fixation artifact (reported in some cell types).[22][25] | 1. Reduce the working concentration of the dye.[21] 2. Reduce the incubation time. 3. Increase the number and duration of washes with pre-warmed media. 4. Test different fixation conditions (e.g., shorten PFA time, try methanol fixation[2]). |

| Signal Fades After Fixation | 1. Some signal loss post-fixation is normal.[8] 2. Suboptimal fixation protocol. | 1. Increase the initial staining concentration slightly to compensate. 2. Ensure PFA is freshly prepared. Avoid methanol if possible as it can extract lipids and affect morphology. |

| Phototoxicity | 1. Prolonged exposure to high-intensity excitation light. | 1. Use the lowest laser power that provides a good signal. 2. Minimize exposure time during live-cell imaging. 3. Use antioxidant-supplemented media if possible.[24] |

Conclusion

MitoTracker™ Deep Red FM is a powerful and versatile tool for visualizing mitochondria. Its unique mechanism, which combines potential-dependent accumulation with potential-independent covalent retention, provides researchers with a reliable method to label mitochondria that withstands fixation and permeabilization. Its far-red spectral properties make it an excellent choice for complex, multicolor experiments. By understanding its core principles and following a carefully optimized protocol, researchers can confidently generate high-fidelity data on mitochondrial localization, mass, and morphology.

References

-

Elabscience. (n.d.). Mitochondrial Deep Red Fluorescence Staining Kit with Mito-Tracker Deep Red FM. Retrieved from [Link]

-

ResearchGate. (2020). How to properly stain mitochondria using Mitotracker Deep Red FM (Invitrogen)? Retrieved from [Link]

-

Immune System Research. (2025). MitoTracker Deep Red (MTDR) FM is a Fluorescent Dye. Retrieved from [Link]

-

Immunomart. (n.d.). MitoTracker Deep Red FM. Retrieved from [Link]

-

ResearchGate. (2013). Can anybody give me protocol for mitochondria staining using mitotracker? Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral and staining properties for Mitotracker Deep Red FM, Mitoview 633, and Rhodamine 800. Retrieved from [Link]

-

ResearchGate. (2015). ROS production ability comparison between Mitotracker Deep Red FM, Mitoview 633, and Rhodamine 800. Retrieved from [Link]

-

Cossarizza, A., et al. (2019). A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry. Cytometry Part A. Retrieved from [Link]

-

D'Amico, D., et al. (2014). Comparison of mitochondrial fluorescent dyes in stromal cells. Bulletin of Experimental Biology and Medicine. Retrieved from [Link]

-

Liu, G., et al. (2024). Exploring the limitations of mitochondrial dye as a genuine horizontal mitochondrial transfer surrogate. Cell Death Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25195433, mitoTracker Deep Red 633. Retrieved from [Link]

-

Ito, K., et al. (2016). Membrane-potential compensation reveals mitochondrial volume expansion during HSC commitment. Experimental Hematology. Retrieved from [Link]

-

Zhang, H., et al. (2016). Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker. Frontiers in Aging Neuroscience. Retrieved from [Link]

-

ResearchGate. (n.d.). 98 questions with answers in MITOTRACKING. Retrieved from [Link]

-

Reddit. (2017). Help with mitochondrial staining with mitotracker deep-red. Retrieved from [Link]

Sources

- 1. Invitrogen MitoTracker Dyes for Mitochondria Labeling MitoTracker Deep Red FM | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. Membrane-potential compensation reveals mitochondrial volume expansion during HSC commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yeasenbio.com [yeasenbio.com]

- 5. MitoTracker Deep Red FM_TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mitochondrial Deep Red Fluorescence Staining Kit with Mito-Tracker Deep Red FM [sbsgenetech.com]

- 9. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abmole.com [abmole.com]

- 13. MitoTracker Deep Red FM - Immunomart [immunomart.com]

- 14. MitoTracker™ Deep Red FM Dye, for flow cytometry - FAQs [thermofisher.com]

- 15. mitoTracker Deep Red 633 | C34H36Cl2N2 | CID 25195433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. MitoTracker Deep Red FM | Fluorescent Dye | 873315-86-7 | Invivochem [invivochem.com]

- 18. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What to consider before choosing a stain for mitochondria | Abcam [abcam.com]

- 25. reddit.com [reddit.com]

An In-Depth Technical Guide to MitoTracker Deep Red FM: Principles and Protocols for Robust Mitochondrial Visualization

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of MitoTracker Deep Red FM, a vital fluorescent probe for the visualization and analysis of mitochondria in live and fixed cells. We will delve into the core principles of its mechanism, spectral characteristics, and provide field-proven protocols to ensure reliable and reproducible results.

Introduction: The Critical Role of Mitochondrial Analysis

Mitochondria, often referred to as the powerhouses of the cell, are dynamic organelles central to cellular metabolism, signaling, and apoptosis. Their morphology and function are critical indicators of cellular health and disease. Consequently, the ability to accurately visualize and track these organelles is paramount in numerous fields of biological research, from fundamental cell biology to neurodegenerative disease and cancer therapeutics. MitoTracker Deep Red FM has emerged as a valuable tool in this endeavor, offering distinct advantages for robust and high-fidelity mitochondrial staining.

Core Principles of MitoTracker Deep Red FM

Mechanism of Action: A Two-Step Process for Specific and Retentive Staining

MitoTracker Deep Red FM is a cell-permeant, carbocyanine-based dye that selectively accumulates in the mitochondria of live cells.[1] Its efficacy is rooted in a two-stage mechanism that ensures both specificity for active mitochondria and retention of the fluorescent signal even after cell fixation.

Initially, the lipophilic nature of the dye allows it to passively diffuse across the plasma membrane.[2] Its accumulation within the mitochondria is driven by the organelle's large membrane potential (Δψm).[3] This potential-dependent sequestration ensures that the dye primarily labels metabolically active mitochondria.

Subsequently, a mildly thiol-reactive chloromethyl moiety on the MitoTracker Deep Red FM molecule covalently binds to the free thiol groups of cysteine residues on mitochondrial proteins.[3][4][5] This covalent linkage is a key feature, as it anchors the dye within the mitochondria. Consequently, the staining becomes largely independent of the mitochondrial membrane potential after the initial accumulation and is well-retained even after cell fixation with aldehydes and subsequent permeabilization.[1][6] This property is particularly advantageous for protocols that require downstream applications such as immunocytochemistry.[4][7]

Caption: Mechanism of MitoTracker Deep Red FM Staining.

Spectral Properties: Excitation and Emission in the Far-Red Spectrum

MitoTracker Deep Red FM exhibits excitation and emission maxima in the far-red region of the spectrum, which is highly advantageous for minimizing autofluorescence from cellular components and reducing phototoxicity.[8] This spectral profile also makes it an excellent candidate for multiplexing experiments with other fluorescent probes emitting in the blue, green, or red channels.

| Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum | ~644 nm | [3][7][9][10][11][12] |

| Emission Maximum | ~665 nm | [3][7][9][10][11][12] |

This dye can be effectively excited by a 633 nm or 640 nm laser line and its emission collected with a long-pass or band-pass filter centered around 660-750 nm.[9][13]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for staining both suspension and adherent cells. However, optimal conditions may vary depending on the cell type and experimental context, necessitating some empirical optimization.

Reagent Preparation

1. Stock Solution (1 mM):

-

MitoTracker Deep Red FM is typically supplied as a lyophilized solid of 50 µg.[2][7][9]

-

To create a 1 mM stock solution, reconstitute the 50 µg of dye in 92 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[3][9]

-

Mix thoroughly by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2][9] The reconstituted solution is stable for up to two weeks when stored properly.[2]

2. Working Solution (20-500 nM):

-

On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in a pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS).[3][9]

-

A typical working concentration range is 20-200 nM, though concentrations up to 500 nM have been reported.[2][7][9] The optimal concentration should be determined empirically for each cell type.

Caption: General Experimental Workflow for MitoTracker Staining.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips or in an appropriate imaging dish.

-

When cells have reached the desired confluency, remove the culture medium.

-

Add the pre-warmed MitoTracker Deep Red FM working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[3][9] The optimal incubation time can vary between cell types.

-

Remove the staining solution and wash the cells two to three times with a pre-warmed, fresh culture medium.[3]

-

For live-cell imaging, replace the wash medium with a suitable imaging buffer.

-

For fixed-cell applications, proceed with fixation using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature or ice-cold 100% methanol for 15 minutes at -20°C.[2][7][14]

-

After fixation, wash the cells three times with PBS.

-

The cells are now ready for imaging or subsequent immunocytochemistry.

Staining Protocol for Suspension Cells

-

Harvest the cells by centrifugation (e.g., 400 x g for 3-4 minutes).[9]

-

Discard the supernatant and wash the cell pellet twice with PBS.

-

Resuspend the cells in the pre-warmed MitoTracker Deep Red FM working solution at a density of approximately 1x10^6 cells/mL.[9]

-

Centrifuge the cells to pellet them and discard the supernatant.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in a suitable buffer for analysis by flow cytometry or for mounting on slides for fluorescence microscopy.[9][10]

Considerations for Experimental Design and Troubleshooting

-

Cytotoxicity and Phototoxicity: While generally well-tolerated at working concentrations, prolonged exposure to high concentrations of MitoTracker Deep Red FM or intense illumination can lead to cytotoxicity and the generation of reactive oxygen species (ROS).[6][8] It is advisable to use the lowest effective concentration and minimize light exposure during imaging.

-

Fixation: While MitoTracker Deep Red FM is designed to be retained after fixation, some signal loss or diffusion can occur, particularly with methanol fixation which can extract lipids.[15] If encountering issues with signal retention, consider optimizing the fixation protocol or comparing with paraformaldehyde fixation.

-

Flow Cytometry: For flow cytometry applications, lower concentrations of the dye may be sufficient due to the higher sensitivity of the instruments.[16]

-

Variability: The intensity of MitoTracker staining can vary between cell types and even within a cell population.[17] It is crucial to include appropriate controls in your experiments.

Conclusion

MitoTracker Deep Red FM is a powerful and versatile tool for the fluorescent labeling of mitochondria. Its far-red spectral properties, coupled with its mechanism of covalent binding that allows for signal retention after fixation, make it an invaluable reagent for a wide range of applications in cell biology and beyond. By understanding the core principles of its function and adhering to optimized protocols, researchers can achieve high-quality, reproducible data for the in-depth analysis of mitochondrial dynamics and function.

References

-

Immunomart. (n.d.). MitoTracker Deep Red FM. Retrieved from [Link]

- Verma, R., et al. (2017). A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry. Current Protocols in Cytometry, 82, 9.48.1-9.48.12.

- Hsieh, C. W., et al. (2015). ROS production ability comparison between Mitotracker Deep Red FM,....

-

ResearchGate. (2020). How to properly stain mitochondria using Mitotracker Deep Red FM (Invitrogen)? Retrieved from [Link]

-

PubMed. (2014). Comparison of mitochondrial fluorescent dyes in stromal cells. Retrieved from [Link]

-

Reddit. (2017). Help with mitochondrial staining with mitotracker deep-red. Retrieved from [Link]

-

ResearchGate. (n.d.). 98 questions with answers in MITOTRACKING. Retrieved from [Link]

-

National Institutes of Health. (2020). Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions. Retrieved from [Link]

Sources

- 1. Invitrogen MitoTracker Dyes for Mitochondria Labeling MitoTracker Deep Red FM | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. MitoTracker Deep Red FM | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. MitoTracker Deep Red FM - Immunomart [immunomart.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. MitoTracker™ Deep Red FM Dye, for flow cytometry - FAQs [thermofisher.com]

- 17. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

MitoTracker Deep Red FM for mitochondrial morphology studies

An In-Depth Technical Guide: MitoTracker Deep Red FM for Advanced Mitochondrial Morphology Studies

The Dynamic Mitochondrion: A Network in Flux

Mitochondria are not static, bean-shaped organelles as often depicted in textbooks. They form a highly dynamic, interconnected network that constantly undergoes fusion and fission events. This morphological plasticity is intrinsically linked to cellular health, governing processes from ATP production and calcium homeostasis to apoptosis and mitophagy. Consequently, the accurate visualization and quantification of mitochondrial morphology serve as a critical readout for cellular function, metabolic status, and the effects of therapeutic compounds. This necessitates fluorescent probes that can reliably report on this intricate architecture with high fidelity, both in living cells and in fixed preparations for multiplexed analysis.

Deconstructing MitoTracker Deep Red FM: Mechanism and Attributes